molecular formula C18H20N4O4S3 B14109510 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B14109510
M. Wt: 452.6 g/mol
InChI Key: CEYJJOVJLRHWHE-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a sulfanyl group, and a sulfamoylphenyl butanamide moiety. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the sulfamoylphenyl butanamide moiety. Common reaction conditions include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like thiols or amines replace the existing substituent.

Scientific Research Applications

4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific molecular targets involved in these diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 4-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound shares the thieno[2,3-d]pyrimidine core but lacks the sulfanyl and sulfamoylphenyl butanamide moieties.

    5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine: Another related compound with a similar core structure but different substituents.

Properties

Molecular Formula

C18H20N4O4S3

Molecular Weight

452.6 g/mol

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C18H20N4O4S3/c1-10-11(2)28-17-15(10)16(24)21-18(22-17)27-9-3-4-14(23)20-12-5-7-13(8-6-12)29(19,25)26/h5-8H,3-4,9H2,1-2H3,(H,20,23)(H2,19,25,26)(H,21,22,24)

InChI Key

CEYJJOVJLRHWHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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